4-(3-Azetidinyloxy)benzoic acid 4-(3-Azetidinyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1015846-55-5
VCID: VC8189661
InChI: InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
SMILES: C1C(CN1)OC2=CC=C(C=C2)C(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

4-(3-Azetidinyloxy)benzoic acid

CAS No.: 1015846-55-5

Cat. No.: VC8189661

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Azetidinyloxy)benzoic acid - 1015846-55-5

Specification

CAS No. 1015846-55-5
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 4-(azetidin-3-yloxy)benzoic acid
Standard InChI InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
Standard InChI Key UFMKHHCJVJXUGD-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1C(CN1)OC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Azetidinyloxy)benzoic acid features a benzoic acid moiety substituted at the para position with an azetidin-3-yloxy group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is connected to the aromatic system through an oxygen atom. This configuration creates a planar aromatic region juxtaposed with a puckered aliphatic ring, resulting in a hybrid geometry that balances rigidity and flexibility .

The molecular formula is C₁₀H₁₁NO₃, with a molar mass of 193.20 g/mol. Key structural descriptors include:

  • SMILES: O=C(O)C1=CC=C(OC2CNC2)C=C1

  • InChIKey: UFMKHHCJVJXUGD-UHFFFAOYSA-N

Table 1: Comparative Properties of 4-(3-Azetidinyloxy)benzoic Acid and Its Hydrochloride Salt

Property4-(3-Azetidinyloxy)benzoic Acid4-(3-Azetidinyloxy)benzoic Acid Hydrochloride
CAS Number1015846-55-51609395-67-6
Molecular FormulaC₁₀H₁₁NO₃C₁₀H₁₂ClNO₃
Molecular Weight (g/mol)193.20229.66
Key Functional GroupsCarboxylic acid, azetidineCarboxylic acid, azetidine, hydrochloride
SolubilityModerate in polar solventsEnhanced solubility in aqueous media

The hydrochloride derivative (CAS 1609395-67-6) exhibits improved aqueous solubility due to salt formation, making it preferable for certain experimental applications.

Synthesis and Derivative Formation

Parent Compound Synthesis

  • Etherification Strategy:

    • Reaction of 4-hydroxybenzoic acid with 3-chloroazetidine in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

    • Purification via recrystallization from ethanol/water mixtures .

  • Azetidine Ring Construction:

    • Cyclization of appropriately substituted amines (e.g., 3-amino-propanol derivatives) followed by coupling to 4-hydroxybenzoic acid .

Hydrochloride Salt Preparation

The hydrochloride salt is synthesized by treating the free acid with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane):
C10H11NO3+HClC10H12ClNO3\text{C}_{10}\text{H}_{11}\text{NO}_3 + \text{HCl} \rightarrow \text{C}_{10}\text{H}_{12}\text{ClNO}_3
This salt exhibits enhanced stability and solubility, facilitating its use in pharmacological screenings.

ParameterPredictionBasis of Estimation
LogP1.2–1.8Calculated using Molinspiration
Water Solubility~2.1 mg/mLParent compound; salt form higher
Plasma Protein Binding85–92%Analogous benzoic acid derivatives

Materials Science Applications

The compound’s rigid-flexible structure could serve as:

  • Liquid Crystal Precursors: Similar to 4-n-alkoxy benzoic acids used in mesogen synthesis .

  • Polymer Additives: Carboxylic acid groups may participate in crosslinking reactions.

Research Challenges and Future Directions

Current limitations in understanding 4-(3-Azetidinyloxy)benzoic acid include:

  • Lack of experimental toxicity and pharmacokinetic data.

  • Unoptimized synthesis routes leading to low yields.

Proposed research priorities:

  • Synthetic Optimization: Screen catalysts (e.g., Cu(I) salts) to improve etherification efficiency .

  • Biological Screening: Evaluate in vitro antimicrobial and anticancer activity using hydrochloride salt.

  • Computational Modeling: Molecular docking studies to identify target proteins.

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